3-methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “3-methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a benzoyl group (C6H5CO-), and a triazaspiro[4.5]decane-2,4-dione group, which is a type of spiro compound where two cyclic structures share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic system. The trifluoromethyl group is a strong electron-withdrawing group, which would impact the electronic structure of the molecule . The benzoyl group is a common functional group in organic chemistry, often involved in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl, benzoyl, and triazaspiro[4.5]decane-2,4-dione groups. The trifluoromethyl group is quite electronegative, which could make the compound susceptible to nucleophilic attack . The benzoyl group could potentially undergo various reactions, such as hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and boiling/melting points .Properties
IUPAC Name |
3-methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-21-13(24)15(20-14(21)25)6-8-22(9-7-15)12(23)10-4-2-3-5-11(10)16(17,18)19/h2-5H,6-9H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDXSQMJZRESAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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